molecular formula C8H6N2O2 B7929144 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Cat. No.: B7929144
M. Wt: 162.15 g/mol
InChI Key: JDCQRGZSCOCTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused ring system combining pyridine and oxazine rings, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the condensation of 2-aminopyridine with formaldehyde, followed by cyclization to form the oxazine ring . Another approach involves the use of active methylene compounds, which react with this compound to yield various substituted derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include various substituted naphthyridinones, which have significant pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its chemical structure.

Comparison with Similar Compounds

2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, which allow for the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

2-methylpyrido[2,3-d][1,3]oxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-10-7-6(8(11)12-5)3-2-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCQRGZSCOCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Aminonicotinic acid (5 g, 36 mmole) was suspended in acetic anhydride (25 mL) then heated at reflux for 2 hours. The reaction mixture was concentrated under vacuum. The resulting residue was slurried with ethyl acetate and hexane then filtered to provide 5 g of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Reactant of Route 3
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Reactant of Route 4
Reactant of Route 4
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Reactant of Route 5
Reactant of Route 5
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Reactant of Route 6
Reactant of Route 6
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.